molecular formula C10H12BrNO B12932037 N-(2-Bromo-3-methylphenyl)oxetan-3-amine

N-(2-Bromo-3-methylphenyl)oxetan-3-amine

Cat. No.: B12932037
M. Wt: 242.11 g/mol
InChI Key: CNPPHONVVFFYNZ-UHFFFAOYSA-N
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Description

N-(2-Bromo-3-methylphenyl)oxetan-3-amine is a chemical compound that belongs to the class of oxetanes, which are four-membered cyclic ethers. This compound is characterized by the presence of a bromine atom and a methyl group attached to the phenyl ring, as well as an amine group attached to the oxetane ring. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the aza-Michael addition of NH-heterocycles with methyl 2-(oxetan-3-ylidene)acetates . This reaction is catalyzed by a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and proceeds under mild conditions.

Industrial Production Methods

Industrial production of N-(2-Bromo-3-methylphenyl)oxetan-3-amine may involve large-scale synthesis using similar methods as described above, with optimization for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(2-Bromo-3-methylphenyl)oxetan-3-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenyl oxetanes, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

N-(2-Bromo-3-methylphenyl)oxetan-3-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(2-Bromo-3-methylphenyl)oxetan-3-amine involves its interaction with specific molecular targets. The bromine and amine groups can participate in hydrogen bonding and electrostatic interactions with biological molecules, influencing their activity. The oxetane ring can also undergo ring-opening reactions, which may be relevant in certain biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-Bromo-3-methylphenyl)oxetan-3-amine is unique due to the specific positioning of the bromine and methyl groups, which can influence its reactivity and interactions with other molecules. This positional specificity can lead to different chemical and biological properties compared to its isomers.

Properties

Molecular Formula

C10H12BrNO

Molecular Weight

242.11 g/mol

IUPAC Name

N-(2-bromo-3-methylphenyl)oxetan-3-amine

InChI

InChI=1S/C10H12BrNO/c1-7-3-2-4-9(10(7)11)12-8-5-13-6-8/h2-4,8,12H,5-6H2,1H3

InChI Key

CNPPHONVVFFYNZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)NC2COC2)Br

Origin of Product

United States

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